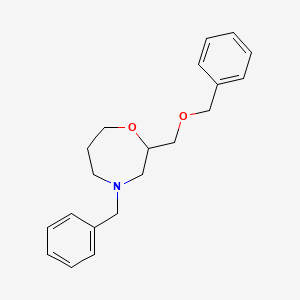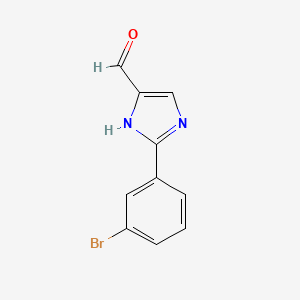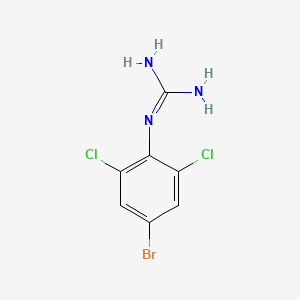![molecular formula C7H6ClN3 B13697715 4-Chloro-6-methyl-1h-imidazo[4,5-c]pyridine](/img/structure/B13697715.png)
4-Chloro-6-methyl-1h-imidazo[4,5-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine typically involves the reaction of 2,3-diaminopyridine with various reagents. One common method includes the use of methyl 4-((benzyloxy)methyl)tetrahydrofuran-2-carbimidate hydrochloride in methanol, resulting in the corresponding imidazo[4,5-c]pyridine . Another approach involves the reaction of 4-chloro-3H-imidazo[4,5-c]pyridine with sodium hexamethyldisilazane in tetrahydrofuran and dimethyl sulfoxide, followed by the addition of methyl iodide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
化学反応の分析
Types of Reactions
4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, although specific conditions and reagents are less frequently documented.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hexamethyldisilazane in tetrahydrofuran and dimethyl sulfoxide, followed by methyl iodide.
Oxidation and Reduction: Specific reagents and conditions vary based on the desired modification.
Major Products
The major products formed from these reactions depend on the substituents introduced during the substitution reactions.
科学的研究の応用
4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, imidazopyridines are known to act as GABA A receptor positive allosteric modulators, influencing neurotransmission in the central nervous system . Additionally, they can inhibit enzymes such as proton pumps and aromatase, contributing to their therapeutic effects .
類似化合物との比較
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar fused ring structure but differs in the position of the nitrogen atoms.
Imidazo[1,5-a]pyridine: Another isomeric form with distinct biological activities.
Imidazo[1,2-a]pyridine: Known for its use in various pharmaceutical applications.
Uniqueness
4-Chloro-6-methyl-1H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
特性
分子式 |
C7H6ClN3 |
|---|---|
分子量 |
167.59 g/mol |
IUPAC名 |
4-chloro-6-methyl-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-5-6(7(8)11-4)10-3-9-5/h2-3H,1H3,(H,9,10) |
InChIキー |
RYVMVGXLKCQJKO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=N1)Cl)N=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


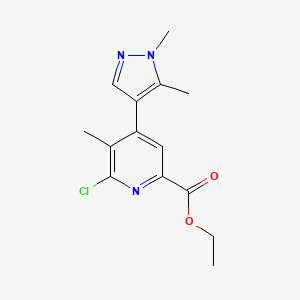
![3-Chloro-N-[3-(2,6-dioxo-3-piperidyl)-5-benzofuryl]-4-methylbenzamide](/img/structure/B13697644.png)




![7-Bromo-2,3,6-trichloropyrido[2,3-b]pyrazine](/img/structure/B13697675.png)
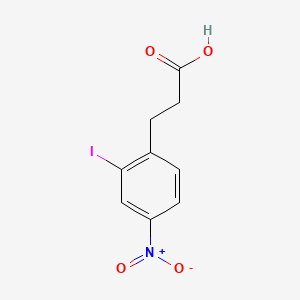
![2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine](/img/structure/B13697684.png)
![Bis[(4-fluorophenyl)thio]methane](/img/structure/B13697692.png)

